
2(3H)-Furanone, 5-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 5-(1,1-dimethylethyl)- is a natural compound found in a variety of plants, including strawberries, raspberries, and tomatoes. It has been shown to have a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
作用機序
The mechanism of action of 2(3H)-Furanone, 5-(1,1-dimethylethyl)- is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms. Moreover, it has been suggested that it may exert its antitumor activity by inducing apoptosis or inhibiting cell proliferation.
生化学的および生理学的効果
2(3H)-Furanone, 5-(1,1-dimethylethyl)- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 2(3H)-Furanone, 5-(1,1-dimethylethyl)- in lab experiments is its broad-spectrum antimicrobial activity. It can be used to test the efficacy of new antibiotics or to study the mechanisms of antimicrobial resistance. Moreover, it can be used to study the mechanisms of cancer cell proliferation and apoptosis. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 2(3H)-Furanone, 5-(1,1-dimethylethyl)-. One area of research is to explore its potential as a natural food preservative. Another area of research is to investigate its use in combination with other antimicrobial agents to enhance their efficacy. Moreover, it can be studied for its potential as a lead compound for the development of new anticancer drugs. Finally, further studies can be conducted to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, 2(3H)-Furanone, 5-(1,1-dimethylethyl)- is a natural compound with a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It can be synthesized using various methods, and its mechanism of action is not fully understood. It has been found to have a range of biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for research on this compound, including its use as a natural food preservative and as a lead compound for the development of new anticancer drugs.
合成法
The synthesis of 2(3H)-Furanone, 5-(1,1-dimethylethyl)- can be achieved using various methods, including the reaction of 2,5-dimethylfuran with ethyl acetoacetate in the presence of a base. Another method involves the reaction of 2,5-dimethylfuran with an aldehyde or ketone in the presence of a Lewis acid catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
2(3H)-Furanone, 5-(1,1-dimethylethyl)- has been extensively studied for its biological activities. It has been shown to have antimicrobial properties against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
CAS番号 |
19918-17-3 |
|---|---|
製品名 |
2(3H)-Furanone, 5-(1,1-dimethylethyl)- |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
5-tert-butyl-3H-furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10-6/h4H,5H2,1-3H3 |
InChIキー |
QYZLNRIZJWZODV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CCC(=O)O1 |
正規SMILES |
CC(C)(C)C1=CCC(=O)O1 |
その他のCAS番号 |
19918-17-3 |
同義語 |
5-tert-butyl-3H-furan-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



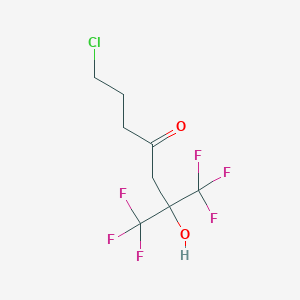
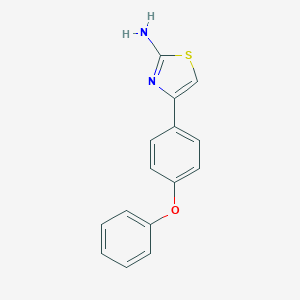
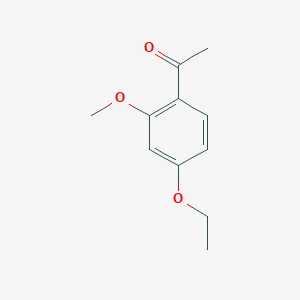
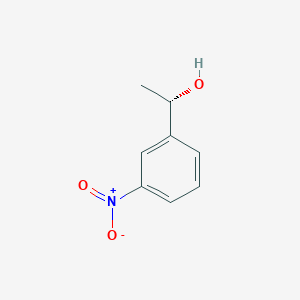
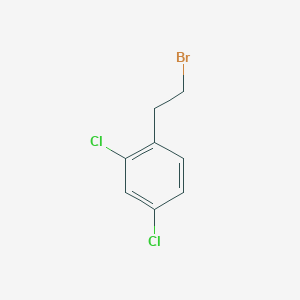

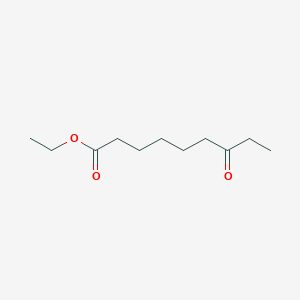
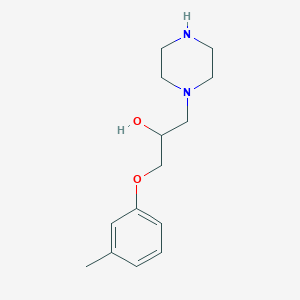
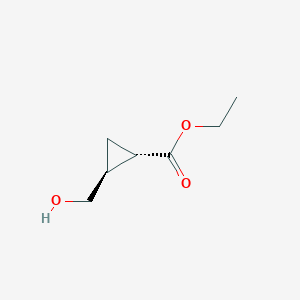
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
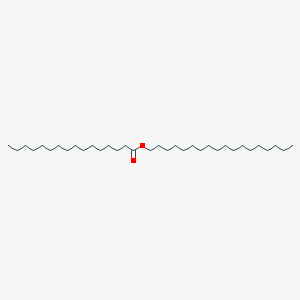
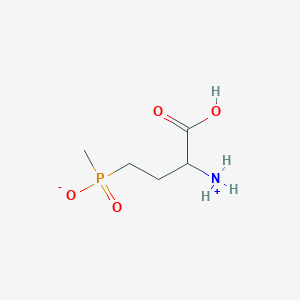
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)